molecular formula C11H11N3 B1474313 3-(3-Methyl-1H-indazol-1-yl)propanenitrile CAS No. 1713640-21-1

3-(3-Methyl-1H-indazol-1-yl)propanenitrile

Cat. No.: B1474313
CAS No.: 1713640-21-1
M. Wt: 185.22 g/mol
InChI Key: XJFSNXDJFKRWIC-UHFFFAOYSA-N
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Description

3-(3-Methyl-1H-indazol-1-yl)propanenitrile is a chemical compound that belongs to the indazole family, which is a class of nitrogen-containing heterocycles. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of an indazole ring substituted with a methyl group at the 3-position and a propanenitrile group at the 1-position.

Preparation Methods

The synthesis of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile typically involves the reaction of 3-methylindazole with a suitable nitrile precursor under specific conditions. One common method is the reaction of 3-methylindazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(3-Methyl-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-Methyl-1H-indazol-1-yl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

3-(3-Methyl-1H-indazol-1-yl)propanenitrile can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methylindazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-9-10-5-2-3-6-11(10)14(13-9)8-4-7-12/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFSNXDJFKRWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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